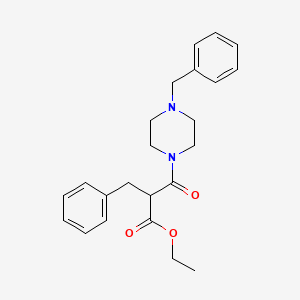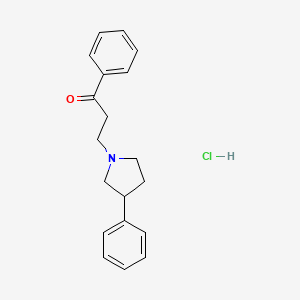
ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate, also known as EBOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBOP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate has been shown to have a wide range of potential scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potent neuroprotective effects. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a potentially useful tool in the study of cancer and other inflammatory diseases.
Mécanisme D'action
The mechanism of action of ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate is not fully understood, but it is believed to work through the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which has been shown to have a number of beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have anti-apoptotic effects, which may help to prevent cell death in certain situations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate for lab experiments is its high purity and high yield synthesis method, which allows for consistent and reliable results. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate. One area of interest is in the study of its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has a wide range of potential scientific research applications. Its high purity and yield synthesis method, along with its neuroprotective and anti-inflammatory effects, make it a valuable tool for researchers in a number of different fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate can be synthesized through a multi-step process that involves the reaction of benzylamine with ethyl acetoacetate to form ethyl 2-benzyl-3-oxobutanoate. This intermediate is then reacted with piperazine and benzyl chloride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Propriétés
IUPAC Name |
ethyl 2-benzyl-3-(4-benzylpiperazin-1-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-28-23(27)21(17-19-9-5-3-6-10-19)22(26)25-15-13-24(14-16-25)18-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNBZHWJLOFIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)

![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)

![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4997338.png)


![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997354.png)

![N-[2-(1-cyclohexen-1-ylacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4997363.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)